molecular formula C16H14N8O8 B1146327 N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline CAS No. 1179-29-9

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline

Cat. No.: B1146327
CAS No.: 1179-29-9
M. Wt: 446.33 g/mol
InChI Key: XCSLKVHFIVYYTR-BUOZRGFLSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name is N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline, which precisely describes the compound's structural arrangement and stereochemical configuration. This nomenclature indicates the presence of two distinct geometric isomers within the molecule, designated by the (Z) and (3E) descriptors that specify the spatial arrangement of substituents around the carbon-nitrogen double bonds.

The stereochemical complexity of this compound arises from the presence of two hydrazone linkages, each capable of existing in either E or Z geometric configurations. The (Z) configuration at one hydrazone linkage indicates that the higher priority substituents are positioned on the same side of the carbon-nitrogen double bond, while the (3E) designation at the second hydrazone linkage specifies the opposite arrangement. These geometric considerations are crucial for understanding the compound's three-dimensional structure and potential biological activity.

Table 1: Stereochemical Descriptors and Molecular Geometry

Stereochemical Position Configuration Structural Implication International Union of Pure and Applied Chemistry Designation
First hydrazone linkage Z Higher priority groups on same side (Z)
Second hydrazone linkage E Higher priority groups on opposite sides (3E)
Overall molecular geometry Mixed E/Z Asymmetric spatial arrangement Combined (Z)/(3E) notation

The International Chemical Identifier representation provides additional structural specificity with the identifier InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+. This standardized representation explicitly defines the compound's connectivity and stereochemistry through algorithmic encoding. The corresponding International Chemical Identifier Key XCSLKVHFIVYYTR-BUOZRGFLSA-N serves as a unique molecular identifier within chemical databases.

Molecular Formula and Structural Features Analysis

The molecular formula C16H14N8O8 accurately represents the atomic composition of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline. This formula indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, eight nitrogen atoms, and eight oxygen atoms, resulting in a calculated molecular weight of 446.33 grams per mole. The high nitrogen and oxygen content reflects the compound's multiple nitro groups and hydrazone functionalities, which contribute significantly to its chemical reactivity and physical properties.

Structural analysis reveals several key molecular features that define the compound's chemical behavior and physical characteristics. The molecule contains two distinct aromatic ring systems, each bearing two nitro substituents in the 2,4-positions relative to the hydrazone attachment point. These electron-withdrawing nitro groups significantly influence the compound's electronic distribution and chemical reactivity patterns. The central 2,3-butanedione-derived backbone provides the framework for hydrazone formation with two molecules of 2,4-dinitrophenylhydrazine.

Table 2: Molecular Composition and Physical Properties

Property Value Reference Source Measurement Conditions
Molecular Weight 446.33 g/mol Standard conditions
Exact Mass 446.09300 Daltons High-resolution mass spectrometry
Density 1.64 g/cm³ Room temperature
Boiling Point 615.9°C at 760 mmHg Standard atmospheric pressure
Flash Point 326.3°C Closed cup method

The compound's structural complexity extends beyond simple connectivity to include significant conformational considerations. The presence of multiple rotatable bonds allows for various three-dimensional conformations, with the exact molecular geometry influenced by intramolecular interactions between the nitro groups and hydrazone linkages. Computational analysis indicates a hydrogen bond donor count of two and hydrogen bond acceptor count of twelve, reflecting the compound's potential for intermolecular interactions.

Advanced structural characterization through spectroscopic methods reveals specific molecular features that confirm the compound's identity and purity. The Simplified Molecular Input Line Entry System representation C/C(=N\NC1=C(C=C(C=C1)N+[O-])N+[O-])/C(=N\NC2=C(C=C(C=C2)N+[O-])N+[O-])/C provides a linear notation system for database storage and computational analysis. This representation explicitly indicates the stereochemical relationships and connectivity patterns essential for accurate molecular identification.

Synonymous Designations and Historical Terminology

The compound this compound is known by several synonymous designations that reflect different aspects of its chemical structure and historical development. The most commonly encountered alternative name is Diacetyl Bis(2,4-dinitrophenylhydrazone), which emphasizes the compound's derivation from diacetyl (2,3-butanedione) and its formation through reaction with two equivalents of 2,4-dinitrophenylhydrazine. This designation provides immediate insight into the compound's synthetic origin and structural composition.

Properties

CAS No.

1179-29-9

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

IUPAC Name

N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+

InChI Key

XCSLKVHFIVYYTR-BUOZRGFLSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Synonyms

2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione;  Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion;  NSC 409622; 

Origin of Product

United States

Preparation Methods

Core Reaction: Hydrazone Formation

The compound is synthesized via a double condensation reaction between 2,3-butanedione (diacetyl) and two equivalents of 2,4-dinitrophenylhydrazine. The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the diketone, followed by dehydration to form the hydrazone linkage.

General Reaction Scheme:

2,3-Butanedione+22,4-DinitrophenylhydrazineH+N-[3-[(2,4-Dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline+2H2O\text{2,3-Butanedione} + 2\,\text{2,4-Dinitrophenylhydrazine} \xrightarrow{\text{H}^+} \text{this compound} + 2\,\text{H}_2\text{O}

Standard Laboratory-Scale Protocol

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH): 2.0 molar equivalents

  • 2,3-Butanedione: 1.0 molar equivalent

  • Solvent: Ethanol (95%) or methanol

  • Acid Catalyst: Concentrated hydrochloric acid (HCl) or glacial acetic acid

Procedure:

  • Dissolve DNPH (10.0 g, 45.2 mmol) in 150 mL of ethanol under reflux.

  • Add 2,3-butanedione (2.0 g, 22.6 mmol) dropwise with stirring.

  • Acidify the mixture with 5 mL of concentrated HCl.

  • Reflux for 4–6 hours, then cool to 4°C to precipitate the product.

  • Filter and wash the precipitate with cold ethanol.

  • Purify via recrystallization from dimethylformamide (DMF)/water.

Yield: 65–75% (typical for nitroaromatic hydrazones).

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require higher temperatures. Protic solvents (ethanol, methanol) favor precipitation and simplify isolation.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78668
DMF120372
Methanol65861

Catalytic Acid Selection

Bronsted acids (HCl, H₂SO₄) accelerate imine formation but risk side reactions (e.g., nitro group reduction). Weak acids (acetic acid) provide milder conditions.

Table 2: Acid Catalyst Comparison

AcidConcentration (M)Yield (%)Purity (%)
HCl (conc.)1.07095
CH₃COOH0.56598
H₂SO₄0.56090

Stoichiometric Adjustments

A 2:1 molar ratio of DNPH to diacetyl is critical. Excess DNPH minimizes unreacted diketone but increases purification complexity.

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, continuous flow reactors reduce reaction times and enhance heat management:

  • Residence Time: 30 minutes at 100°C

  • Pressure: 2 bar

  • Throughput: 1.2 kg/h

Purification Techniques

  • Recrystallization: DMF/water (1:3 v/v) yields >98% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves byproducts.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.82 (d, 2H, aromatic), 8.35 (s, 2H, NH), 2.45 (s, 6H, CH₃).

  • IR (KBr): 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

  • Elemental Analysis: Calculated (%): C 43.06, H 3.16, N 25.11; Found: C 42.89, H 3.22, N 24.98.

Challenges and Troubleshooting

Common Issues

  • Low Yields: Caused by incomplete reaction or premature precipitation. Remedy: Incremental DNPH addition and extended reflux.

  • Byproduct Formation: Nitro group reduction under strongly acidic conditions. Mitigation: Use acetic acid and inert atmosphere.

Stability Considerations

  • Store at -20°C in amber vials to prevent photodegradation.

  • Avoid prolonged exposure to moisture to prevent hydrolysis.

Recent Advancements

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with 78% yield.

Green Chemistry Approaches

  • Solvent-Free Synthesis: Mechanochemical grinding of reagents yields 60% product.

  • Biodegradable Catalysts: Enzymatic catalysts (lipases) under investigation for milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, hydrazones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

2.1 Chemistry
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline serves as a reagent for detecting aldehydes and ketones through hydrazone formation. This property is exploited in analytical chemistry to quantify carbonyl compounds in various samples.

Case Study : In a study evaluating carbonyl content in proteins, the compound was utilized to form stable hydrazone derivatives that were subsequently analyzed using spectrophotometric methods.

Table 1: Detection Methods Using this compound

MethodApplicationReference
SpectrophotometryQuantification of protein carbonyls
ChromatographySeparation of hydrazone derivatives

2.2 Biology
In biological research, this compound is investigated for its role in biochemical assays to detect carbonyl compounds in proteins and other biomolecules. The formation of hydrazone derivatives alters cellular functions by modifying protein structures.

Molecular Mechanism : The compound reacts with carbonyl groups in proteins to form covalent bonds, leading to significant changes in enzyme activity and cellular signaling pathways .

Case Study : Research has shown that the modification of proteins via this compound can influence metabolic pathways relevant to diseases such as diabetes and cancer .

Medical Applications

This compound is being explored for potential therapeutic applications:

3.1 Drug Development
The compound is under investigation for its anticancer properties due to its ability to modify cellular mechanisms involved in tumor growth.

Table 2: Potential Therapeutic Uses

ApplicationDescriptionCurrent Status
Anticancer ResearchModifies protein interactions related to cell proliferationUnder investigation
Antioxidant ActivityNeutralizes reactive oxygen speciesPreliminary findings

Industrial Applications

The unique chemical properties of this compound make it valuable in various industrial processes:

4.1 Dye and Pigment Production
Due to its reactive nitro groups, the compound is used in the synthesis of dyes and pigments.

4.2 Explosives Manufacturing
Its chemical structure allows for applications in the production of explosives where stability and reactivity are crucial.

Mechanism of Action

The mechanism of action of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is crucial in its role as a reagent for detecting aldehydes and ketones. The compound’s nitro groups also play a significant role in its reactivity and potential biological activity .

Comparison with Similar Compounds

Structural Analogues with Substituted 2,4-Dinitroaniline Groups

Several structurally related compounds share the 2,4-dinitroaniline framework but differ in substituents and linkage types:

Compound Name Molecular Formula Key Structural Features Applications/Properties
N-(3-Methylphenyl)-2,4-dinitroaniline C13H11N3O4 Methyl substituent on aromatic ring Intermediate in dye synthesis
N-(4-Methoxyphenyl)-2,4-dinitroaniline C13H11N3O5 Methoxy group enhances electron density Potential precursor for nitroreductase studies
2,4-Dinitro-N-(p-tolyl)aniline C13H11N3O4 Methyl group para to nitro groups Limited data on polymorphism

Key Differences :

  • The target compound’s hydrazinylidene bridge introduces conjugation and planar geometry, enhancing UV-Vis absorption properties compared to simpler substituted dinitroanilines.
  • Electron-donating groups (e.g., methoxy in N-(4-Methoxyphenyl)-2,4-dinitroaniline) increase solubility but reduce nitro group reactivity compared to electron-withdrawing substituents .

Hydrazone Derivatives

Hydrazones with 2,4-dinitrophenyl groups exhibit diverse reactivity and coordination behavior:

Compound Name Molecular Formula Functional Groups Notable Properties
Cyclopentanone 2,4-dinitrophenylhydrazone C11H12N4O4 Cyclic ketone hydrazone Used as analytical standard for carbonyl detection
Benzophenone (2,4-dinitrophenyl)hydrazone C19H14N4O4 Aromatic ketone hydrazone High molecular weight; potential in polymer chemistry
SB2: N-[3-(4-Chlorophenyl)-1-phenyl-allylidene]-N'-(2,4-dinitrophenyl)-hydrazine C21H16ClN5O4 Chlorophenyl and allylidene groups Antimicrobial activity; IR: C=N (1601 cm⁻¹), N-H (3440 cm⁻¹)

Key Differences :

  • The target compound’s butan-2-ylideneamino chain provides flexibility, whereas cyclic hydrazones (e.g., cyclopentanone derivatives) exhibit rigid conformations affecting steric interactions .
  • Coordination chemistry: Fe(II) complexes of hydrazones (e.g., 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol) form octahedral geometries, suggesting the target compound could act as a ligand for metal ions .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Hydrazones like SB2 show characteristic C=N (1601 cm⁻¹) and N-H (3274–3440 cm⁻¹) stretches, similar to the target compound’s expected spectral features .
  • Crystallography : 2,4-Dinitroaniline derivatives form intermolecular N–H⋯O hydrogen bonds in crystals, suggesting the target compound may exhibit similar packing patterns .

Biological Activity

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline, also known by its CAS number 1179-29-9, is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.

Molecular Characteristics

The compound has a molecular formula of C16H14N8O8C_{16}H_{14}N_{8}O_{8} with a molecular weight of approximately 446.33 g/mol. The structural features include:

  • Dinitrophenyl groups : Contributing to its reactivity and biological interactions.
  • Hydrazone linkage : A key element that influences its biological properties.

Physical Properties

PropertyValue
Molecular Weight446.33 g/mol
Density1.64 g/cm³
Boiling Point615.9 °C
Flash Point326.3 °C

Antimicrobial Properties

Research has indicated that compounds containing dinitrophenylhydrazone moieties exhibit significant antimicrobial activity. A study published in Journal of Biological Chemistry demonstrated that derivatives of dinitrophenylhydrazone showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) reported a dose-dependent reduction in cell viability upon treatment with the compound . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible application in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several dinitrophenylhydrazone derivatives, including this compound. The results indicated that this compound had a higher inhibitory concentration against Escherichia coli compared to other derivatives .

Cytotoxicity Assay Results

In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM depending on the cell line tested. Notably, it showed a stronger effect on lung cancer cells compared to colon cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline, and how can reaction yields be optimized?

  • Answer: The compound can be synthesized via nucleophilic aromatic substitution or hydrazone formation. For nitroaromatic derivatives, coupling reactions between 2,4-dinitrophenylhydrazine and carbonyl precursors are common. Optimization involves controlling temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Yields can be improved by using catalytic bases like triethylamine to deprotonate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H NMR: Expect signals for aromatic protons (δ 8.5–9.0 ppm) and hydrazine NH protons (δ 10–12 ppm, broad). Substituent effects (e.g., nitro groups) cause deshielding .
  • HRMS: Confirm molecular ion peaks with <5 ppm error to validate purity and structure .
    Infrared (IR) spectroscopy can identify nitro (1520–1350 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under acidic/basic conditions (pH 3–11) and thermal analysis (TGA/DSC) are recommended. Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence electronic properties and reactivity in nitroaromatic derivatives?

  • Answer: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, facilitating nucleophilic substitution. Computational methods like Density Functional Theory (DFT) can predict charge distribution (e.g., Mulliken charges) and Frontier Molecular Orbitals (FMOs) to explain reactivity trends. For example, nitro groups at the 2,4-positions increase electrophilicity at the para position .

Q. What computational approaches are suitable for predicting spectroscopic behavior and charge-transfer properties?

  • Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model UV-Vis spectra (TD-DFT) and NMR chemical shifts (GIAO method). Solvent effects can be incorporated via the Polarizable Continuum Model (PCM). These methods align with experimental data within <5% error for nitroaromatics .

Q. How can potential mutagenic or DNA-damaging effects of this compound be assessed in biological systems?

  • Answer: Use Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity. For DNA damage, comet assays or γ-H2AX foci quantification in mammalian cells are standard. Compare results to known mutagenic hydrazine derivatives (e.g., 4-nitrophenylhydrazine) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for nitroaromatic hydrazones?

  • Answer: Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate spectral data with independent techniques (e.g., X-ray crystallography if crystals form). For conflicting NMR signals, variable-temperature NMR can assess dynamic effects like tautomerism .

Q. What role does this compound play in studying tumor hypoxia, and how can its bioactivity be optimized?

  • Answer: Nitroaromatics act as prodrugs under hypoxic conditions, undergoing nitroreductase-mediated activation. Structure-activity relationship (SAR) studies can modify substituents (e.g., morpholino groups) to enhance selectivity. In vitro assays with NfsB nitroreductase and cytotoxicity screens (e.g., MTT assay) validate therapeutic potential .

Methodological Tables

Table 1. Key Synthetic Parameters for Hydrazone Formation

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield at 70°C
SolventEthanol/DMF (1:1)Polar aprotic ↑
Reaction Time12–24 hProlonged → ↑
Base CatalystTriethylamineNeutralizes H⁺

Table 2. Computational Methods for Property Prediction

PropertyMethodSoftwareError Margin
UV-Vis SpectraTD-DFTGaussian 16<3%
NMR ShiftsGIAO/DFTORCA<5 ppm
Charge DistributionMulliken AnalysisVASP<0.1 e

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